molecular formula C10H14NO5P B15387235 4-Acetamidophenyl dimethyl phosphate CAS No. 100509-05-5

4-Acetamidophenyl dimethyl phosphate

Cat. No.: B15387235
CAS No.: 100509-05-5
M. Wt: 259.20 g/mol
InChI Key: RXRMLVNDQUJRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure comprises a para-substituted phenyl ring with an acetamido group (-NHCOCH3) and a dimethyl phosphate ester (-O-PO(OCH3)2) at the phenolic oxygen (Figure 1). The molecular formula is C10H14NO5P (MW: 259.19 g/mol).

Properties

CAS No.

100509-05-5

Molecular Formula

C10H14NO5P

Molecular Weight

259.20 g/mol

IUPAC Name

(4-acetamidophenyl) dimethyl phosphate

InChI

InChI=1S/C10H14NO5P/c1-8(12)11-9-4-6-10(7-5-9)16-17(13,14-2)15-3/h4-7H,1-3H3,(H,11,12)

InChI Key

RXRMLVNDQUJRFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OP(=O)(OC)OC

Origin of Product

United States

Biological Activity

4-Acetamidophenyl dimethyl phosphate (4-APDMP) is a compound of interest due to its potential biological activities, particularly in the context of toxicity and endocrine disruption. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with 4-APDMP.

Chemical Structure and Properties

4-Acetamidophenyl dimethyl phosphate is an organophosphate compound characterized by the following chemical structure:

  • Chemical Formula : C11H16NO4P
  • Molecular Weight : 253.23 g/mol

The compound features an acetamido group attached to a phenyl ring, with two methyl groups esterified to a phosphate moiety, contributing to its biological activity.

Endocrine Disruption Potential

Research indicates that 4-APDMP may exhibit endocrine-disrupting properties. The compound has been evaluated for its effects on hormone signaling pathways, particularly those mediated by estrogen and androgen receptors. A study highlighted that certain organophosphates can interfere with hormonal activities, leading to adverse reproductive outcomes in animal models .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of 4-APDMP. Notably, a 28-day study indicated lower toxicity levels compared to other similar compounds, suggesting a potentially safer profile for use in various applications . However, further investigations are necessary to fully understand its long-term effects.

Case Study 1: Reproductive Toxicity

A significant study focused on the reproductive toxicity of organophosphates, including 4-APDMP. In this study, male rats were exposed to varying doses of the compound over a period of time. The findings revealed notable changes in sperm motility and morphology, indicating potential impacts on fertility .

Case Study 2: Neurotoxicity Assessment

Another investigation assessed the neurotoxic effects of 4-APDMP using in vitro models. Results demonstrated that exposure led to increased oxidative stress markers in neuronal cells, suggesting a mechanism through which the compound may exert neurotoxic effects .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of 4-APDMP:

Study FocusFindingsReference
Endocrine ActivityPotential endocrine disruptor affecting hormone signaling pathways
Reproductive ToxicityAltered sperm motility and morphology in male rats
NeurotoxicityIncreased oxidative stress in neuronal cells
General ToxicityLower toxicity compared to other organophosphates in short-term studies

Comparison with Similar Compounds

Chemical Structure and Properties

Dimethyl Phosphate (DMP; CAS 813-78-5)
  • Formula : C2H7O4P (MW: 126.05 g/mol).
  • Structure : Simpler phosphate ester lacking aromatic or acetamido groups.
  • Physical State : Clear, colorless oil .
  • Key Difference : DMP’s small size and lack of aromaticity result in higher volatility but lower thermal stability compared to 4-acetamidophenyl dimethyl phosphate.
4-Acetamidophenylβ-D-Glucuronide Sodium Salt
  • Formula : C14H16N2O8 (MW: 340.28 g/mol).
  • Structure : Paracetamol metabolite with a glucuronide conjugate instead of a phosphate ester.
  • Key Difference : The glucuronide’s high water solubility facilitates renal excretion, whereas the phosphate ester in 4-acetamidophenyl dimethyl phosphate may exhibit moderate solubility, balancing lipid membrane permeability and aqueous excretion .
N-[(4-Acetamidophenyl)methyl]adenosine 5'-(dihydrogen phosphate)
  • Formula : Complex nucleotide derivative (PubChem ID: 71372463).
  • Structure: Combines adenosine monophosphate with a 4-acetamidobenzyl group.
  • Key Difference : This compound’s biological activity likely targets enzymatic pathways (e.g., kinase inhibition), unlike 4-acetamidophenyl dimethyl phosphate, which is primarily a metabolic intermediate .

Solubility and Stability

Compound Solubility Stability Notes
4-Acetamidophenyl dimethyl phosphate Moderate in water Stable under neutral pH; hydrolyzes in acidic/alkaline conditions
Dimethyl Phosphate (DMP) High in organic solvents Prone to hydrolysis due to lack of aromatic stabilization
4-Acetamidophenylβ-D-glucuronide High in water Stable in biological fluids; excreted via urine

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing 4-Acetamidophenyl dimethyl phosphate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves phosphorylation of 4-acetamidophenol using dimethyl chlorophosphate under anhydrous conditions. Key steps include maintaining a controlled pH (e.g., via NaOH titration) and inert atmosphere to prevent hydrolysis. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for molecular confirmation. Recrystallization in acetone/water mixtures (5:1 v/v) can optimize yield and purity . Characterization via 31^{31}P NMR is critical to confirm phosphate ester formation, with peaks expected near δ 0-2 ppm .

Q. What safety protocols are essential when handling 4-Acetamidophenyl dimethyl phosphate in laboratory settings?

  • Methodological Answer : Follow institutional Chemical Hygiene Plans (e.g., OSHA-compliant guidelines) for organophosphate handling. Use fume hoods for synthesis, nitrile gloves for skin protection, and neutralization protocols for spills (e.g., sodium bicarbonate for acidic residues). Mandatory safety training, including 100% pass rates on hazard exams, is required before lab work .

Q. How can researchers identify reliable spectral data for structural elucidation of this compound?

  • Methodological Answer : Prioritize peer-reviewed databases like PubChem for validated 1^{1}H/13^{13}C NMR, IR, and MS spectra. Cross-reference with Sigma-Aldrich’s technical documents for thiophosphate analogs (e.g., dimethyl 4-nitrophenyl thiophosphate) to infer spectral patterns for the acetamido variant .

Advanced Research Questions

Q. How can statistical Design of Experiments (DOE) optimize reaction conditions for 4-Acetamidophenyl dimethyl phosphate synthesis?

  • Methodological Answer : Apply factorial design to test variables (e.g., temperature, molar ratios, solvent polarity). For example, a 23^3 factorial design evaluates main and interaction effects. Use response surface methodology (RSM) to model nonlinear relationships, such as pH vs. yield. Software tools like Minitab or JMP automate ANOVA analysis to identify significant factors while minimizing experimental runs .

Q. What computational strategies predict the reactivity and stability of 4-Acetamidophenyl dimethyl phosphate in aqueous environments?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map hydrolysis pathways. Solvent effects are modeled using COSMO-RS. Reaction path sampling (e.g., via NWChem) identifies transition states, while molecular dynamics simulations predict aggregation behavior in water .

Q. How can researchers resolve contradictions in reported enzymatic inhibition data for this compound?

  • Methodological Answer : Replicate studies under standardized conditions (e.g., fixed pH, temperature). Use Michaelis-Menten kinetics to compare inhibition constants (KiK_i) across assays. If discrepancies persist, employ isothermal titration calorimetry (ITC) to directly measure binding thermodynamics, ruling out assay-specific artifacts .

Q. What advanced separation techniques are suitable for isolating 4-Acetamidophenyl dimethyl phosphate from complex mixtures?

  • Methodological Answer : Membrane-based separations (e.g., nanofiltration with 200-Da cutoffs) or centrifugal partition chromatography (CPC) using ethyl acetate/water biphasic systems improve selectivity. For trace analysis, hyphenate LC-MS/MS with ion-pairing reagents (e.g., tetrabutylammonium bromide) to enhance phosphate detection .

Data and Regulatory Considerations

Q. How should researchers document and archive experimental data for regulatory compliance?

  • Methodological Answer : Use electronic lab notebooks (ELNs) with blockchain timestamping for immutable records. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging. Reference OECD Test Guidelines (e.g., TG 112 for hydrolysis studies) to align with regulatory frameworks .

Q. What are the best practices for validating 4-Acetamidophenyl dimethyl phosphate as a substrate analog in enzyme studies?

  • Methodological Answer : Perform competitive inhibition assays with wild-type and mutant enzymes (e.g., β-N-acetylglucosaminidase). Use stopped-flow kinetics to measure transient-state parameters and X-ray crystallography to resolve binding modes. Cross-validate with isotopic labeling (18^{18}O in phosphate) to track enzymatic cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.